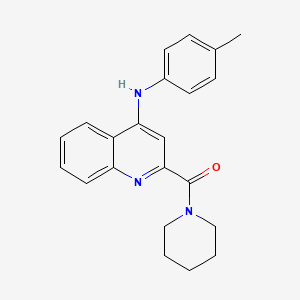
Piperidin-1-yl(4-(p-tolylamino)quinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidin-1-yl(4-(p-tolylamino)quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activities
Mefloquine derivatives, including those structurally related to Piperidin-1-yl(4-(p-tolylamino)quinolin-2-yl)methanone, have shown significant anti-tubercular activities. The crystal structures and in vitro assays against M. tuberculosis have highlighted their potential as therapeutic agents in combating tuberculosis, with minimum inhibitory concentrations indicating strong activity (Wardell et al., 2011).
Anticancer Potential
The design and synthesis of a Mestranol 2‐N‐Piperazino‐Substituted Derivative have showcased potent and selective in vitro and in vivo activities in breast cancer models. This research underscores the anticancer potential of piperidine derivatives, highlighting their efficacy and metabolic stability compared to previous compounds (Perreault et al., 2017).
Antimicrobial Agents
Novel synthesis of s-Triazine-Based Thiazolidinones, incorporating piperidine derivatives, has demonstrated antimicrobial activity against a wide range of bacteria and fungi. These compounds represent a promising avenue for developing new antimicrobial agents, showcasing the versatility of piperidine derivatives in pharmaceutical research (Patel et al., 2012).
Chemical Synthesis and Structural Studies
The synthesis and structural exploration of Piperidin-1-yl derivatives have been a subject of research, focusing on their thermal, optical, and structural properties. Studies involving X-ray diffraction and spectroscopic techniques have provided insights into the molecular structure and stability of these compounds, contributing to the understanding of their chemical behavior (Karthik et al., 2021).
Natural Product Derivatives
Research into natural products has identified Piperidine alkaloids with potential antitumor properties. Derivatives isolated from traditional herbs used by the Dong people, for instance, have shown inhibitory activity against cancer cell lines, illustrating the medicinal value of Piperidin-1-yl derivatives in natural product pharmacology (Zhao et al., 2010).
Properties
IUPAC Name |
[4-(4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-9-11-17(12-10-16)23-20-15-21(22(26)25-13-5-2-6-14-25)24-19-8-4-3-7-18(19)20/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDPMUWJVXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2724400.png)
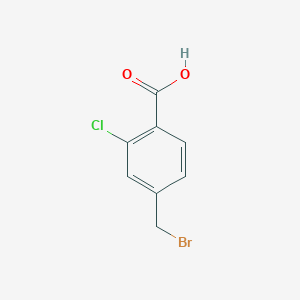
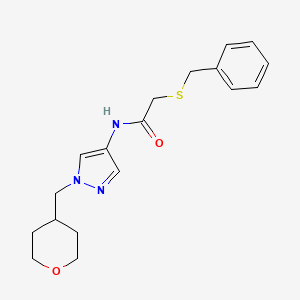
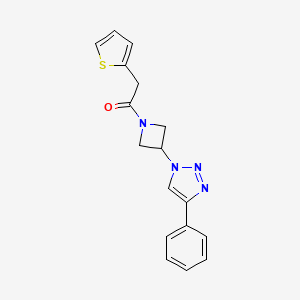
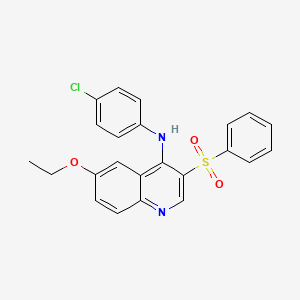
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)
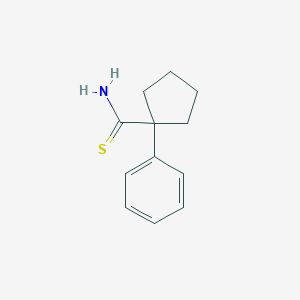
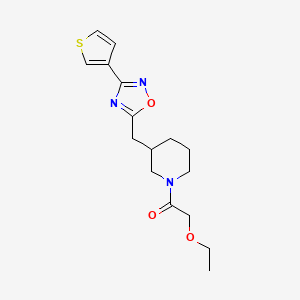

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)
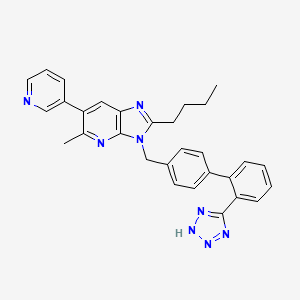

![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)
